molecular formula C8H6BrF3O2 B1346426 (3-Bromo-5-(trifluoromethoxy)phenyl)methanol CAS No. 1026201-95-5

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol

Cat. No. B1346426
M. Wt: 271.03 g/mol
InChI Key: CQQFETSXXFSLPO-UHFFFAOYSA-N
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Description

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol, commonly known as 3-Bromo-5-TFMP, is a chemical compound that is widely used in a variety of scientific research applications. It is a colorless, viscous liquid with a molecular weight of 264.13 g/mol and a melting point of -40°C. 3-Bromo-5-TFMP is a highly reactive compound with a broad range of applications in organic synthesis and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a compound related to the broader family of bromo and trifluoromethoxy substituted phenyl compounds, finds applications in various synthesis and reactivity studies. For example, Seyferth and Murphy (1973) explored the use of phenylmercuric derivatives for generating gem-fluoro(trifluoromethyl)cyclopropanes, demonstrating the utility of bromo-trifluoromethyl compounds in organometallic chemistry (Seyferth & Murphy, 1973).

Photolysis and Radical Formation

Bales et al. (2001) investigated alkyl radicals containing different beta-leaving groups, including bromo and methoxy phenyl groups. Their study provides insights into the behavior of similar compounds under photolysis conditions (Bales et al., 2001).

Solubility Studies

Yao et al. (2010) conducted solubility studies on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound structurally related to (3-Bromo-5-(trifluoromethoxy)phenyl)methanol. Understanding the solubility of such compounds is crucial for their application in industrial processes (Yao et al., 2010).

Magnetic Properties and Single-Molecule Magnets

Choi, Sokol, and Long (2004) examined the spin-reversal barriers in cyano-bridged single-molecule magnets, employing bromo and salicylidene derivatives. This research highlights the potential of bromo-trifluoromethoxy phenyl compounds in the development of magnetic materials (Choi, Sokol, & Long, 2004).

properties

IUPAC Name

[3-bromo-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQFETSXXFSLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
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Citations

For This Compound
1
Citations
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com

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